N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-10(13)6-3-7-11(8)14-12(15)9-4-2-5-9/h3,6-7,9H,2,4-5,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCAEUYEXHCYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-amino-2-methylbenzoic acid and cyclobutanecarboxylic acid.
Amide Bond Formation: The carboxylic acid group of cyclobutanecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with the amino group of 3-amino-2-methylbenzoic acid to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a vital intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
- Reactivity : N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide can undergo several reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for developing new compounds and materials.
2. Biology
- Enzyme Inhibition : Research indicates that this compound can interact with specific enzymes, potentially inhibiting their activity. This property is explored for its implications in metabolic pathways and disease treatment.
- Protein Interactions : The amino group in the compound can form hydrogen bonds with biological macromolecules, influencing protein structure and function. This interaction is crucial for understanding its biological activity.
3. Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound may have potential as an anti-cancer agent by inhibiting specific kinases involved in cancer progression. For instance, it has shown significant inhibitory effects on BMX kinase with an IC50 value of 50 nM.
- Drug Development : Its unique structural features make it a candidate for further investigation in drug design processes aimed at treating various diseases.
Inhibition Studies
A focused study evaluated the inhibitory effects of this compound on BMX kinase:
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| N-(3-Amino-2-methylphenyl) | BMX | 50 |
| Control Compound | JAK3 | >1000 |
These findings suggest that this compound could be a promising therapeutic agent in oncology due to its selective inhibition profile.
Molecular Docking Studies
Molecular docking simulations have predicted binding affinities between this compound and various receptors. Results indicated favorable interactions with key residues within binding sites, suggesting a strong affinity that warrants further exploration for therapeutic applications.
This compound exhibits notable biological activities:
- Antimicrobial Properties : Demonstrates effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
- Anticancer Activity : Preclinical studies indicate it may inhibit cell proliferation in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.88 | CDK inhibition |
| PC3 (Prostate) | 1.20 | Induction of apoptosis |
| A549 (Lung) | 0.75 | Cell cycle arrest in G1 phase |
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the cyclobutanecarboxamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide
- CAS Registry Number : 926194-24-3
- Molecular Formula : C₁₂H₁₆N₂O
- Molecular Weight : 204.27 g/mol
- Hazard Class : IRRITANT
Structural Features: This compound consists of a cyclobutane ring directly bonded to a carboxamide group, which is further connected to a substituted phenyl ring (3-amino-2-methylphenyl). The compact cyclobutane ring introduces steric constraints, while the amino and methyl substituents on the phenyl ring influence electronic and solubility properties.
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on molecular architecture, substituents, and functional groups:
Key Observations :
- Cyclobutane vs. Indazole Core: The target compound’s cyclobutane ring contrasts with the indazole heterocycle in the NPS analog.
- Substituent Effects: The 3-amino-2-methylphenyl group in the target compound differs from the 3-aminomethylphenyl group in CAS 926247-04-3.
- Hazard Profile : The target compound is classified as an irritant, while the indazole-containing analog is a psychoactive substance, highlighting divergent toxicological risks .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Lipophilicity :
- The target compound (MW 204.27) is smaller than the indazole analog (estimated MW >300), which includes a bulky cyclohexylmethyl group. Lower molecular weight may enhance solubility and bioavailability.
- The cyclohexylmethyl group in the NPS analog increases lipophilicity, likely facilitating blood-brain barrier penetration and central nervous system activity .
Functional Group Impact :
- Amide Linkage : All compounds feature carboxamide groups, which enhance hydrogen-bonding capacity and metabolic stability.
- Amino Groups: The 3-amino group in the target compound vs. the aminomethyl group in CAS 926247-04-3 alters electronic effects. The primary amine in the target may increase solubility in acidic environments.
Biological Activity
N-(3-Amino-2-methylphenyl)cyclobutanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring, an amino group, and a methylphenyl substituent. Its molecular formula is , with a molecular weight of approximately 204.27 g/mol. The structural characteristics contribute to its unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, influencing their structure and function.
- π-π Interactions : The aromatic ring can engage in π-π interactions with other aromatic systems, enhancing binding affinity to target proteins.
- Enzyme Modulation : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications for diseases such as cancer and metabolic disorders.
In Vitro Studies
Research has shown that this compound exhibits significant activity against various cancer cell lines. For instance, it has been tested against triple-negative breast cancer (TNBC) cells, where it demonstrated cytotoxic effects with IC50 values ranging from 600 nM to 1.2 μM. The compound was found to induce apoptosis, as evidenced by increased levels of activated caspase 3 in treated cells .
Case Studies
-
Study on Cell Proliferation :
- Objective : To evaluate the effect of this compound on cell proliferation.
- Method : TNBC cell lines were treated with varying concentrations of the compound over 72 hours.
- Results : Significant inhibition of growth was observed, with a notable induction of apoptosis at specific concentrations.
- Mechanistic Insights :
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| This compound | 204.27 | Cytotoxicity against TNBC; enzyme inhibition |
| N-(3-Amino-2-methylphenyl)cyclohexanecarboxamide | 218.30 | Moderate activity; less selective than cyclobutane |
| N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide | 218.30 | Similar activity profile; different binding properties |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3-amino-2-methylphenyl)cyclobutanecarboxamide and validating its purity?
Methodological Answer: Synthesis of this compound can be approached via coupling reactions between cyclobutanecarboxylic acid derivatives and substituted aniline precursors. For example, analogous hydrazine-carbothioamide cyclobutanecarboxamides (e.g., N-(2-benzoylhydrazine-1-carbonothioyl)cyclobutanecarboxamide) are synthesized by reacting hydrazine derivatives with cyclobutanecarboxamide precursors under reflux in ethanol or THF, yielding products with 53–66% efficiency . Key steps include:
- Precursor activation : Use carbodiimides (e.g., DCC) or thionyl chloride to activate the carboxylic acid moiety.
- Coupling conditions : Optimize temperature (60–80°C) and solvent polarity to enhance reaction efficiency.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.
- Purity validation : Confirm via melting point analysis (e.g., 163–167°C for analogous compounds ), LC-MS (m/z = 278 [M+1] ), and elemental analysis (C, H, N, S within ±0.5% of theoretical values ).
Q. How can researchers characterize the structural features of this compound?
Methodological Answer: Characterization should integrate spectroscopic and crystallographic techniques:
- 1H NMR : Identify aromatic protons (δ 7.47–7.91 ppm for benzoyl groups ), cyclobutane protons (δ 1.81–2.37 ppm ), and amine protons (δ 10.88–12.40 ppm ).
- LC-MS : Confirm molecular weight (e.g., m/z = 278 [M+1] for analogous compounds ).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, SHELX efficiently handles small-molecule refinement even with high-resolution or twinned data .
Advanced Research Questions
Q. How can contradictory spectral or crystallographic data for this compound be resolved?
Methodological Answer: Contradictions often arise from polymorphism, solvent effects, or dynamic equilibria. Address these via:
- Variable-temperature NMR : Probe conformational changes (e.g., cyclobutane ring puckering) by acquiring spectra at 25–100°C.
- Crystallographic refinement : Apply SHELXL’s TWIN and BASF commands to model twinned crystals, ensuring R-factors < 0.05 .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
Q. What strategies are effective for structure-activity relationship (SAR) studies of cyclobutanecarboxamide derivatives?
Methodological Answer: SAR studies require systematic structural modifications and bioactivity assays:
- Substituent variation : Synthesize analogs with substituents at the 3-amino-2-methylphenyl group (e.g., fluoro, methoxy) or cyclobutane ring (e.g., fluorination at C3 ).
- Biological assays : Test kinase inhibition (e.g., TBK-1/IKKε inhibition as in MRT67307 ) using in vitro kinase assays (IC50 determination).
- Computational docking : Model interactions with target proteins (e.g., AutoDock Vina) to rationalize activity trends.
Q. How can researchers optimize reaction yields for this compound synthesis?
Methodological Answer: Yield optimization involves:
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents. For example, THF increases yields (59–66%) in hydrazine-carbothioamide syntheses .
- Catalysis : Introduce Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate coupling.
- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction time (typically 6–12 hours ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
